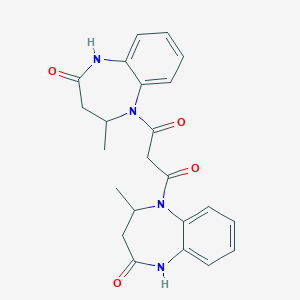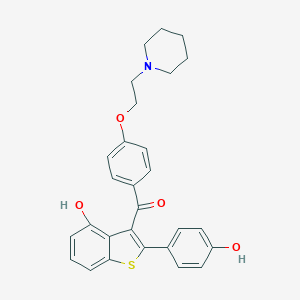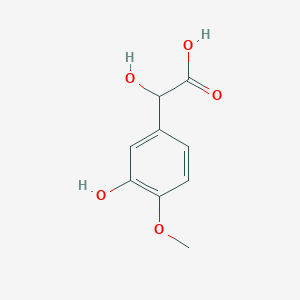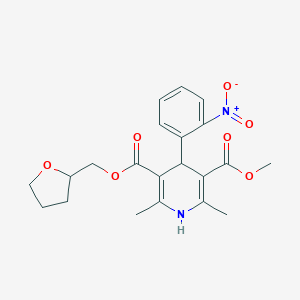
Octenidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
盐酸奥替尼啶是一种阳离子表面活性剂,具有源自 4-氨基吡啶的双子表面活性剂结构。它以其对革兰氏阳性菌和革兰氏阴性菌的广谱抗菌活性而闻名。 自 1987 年以来,它主要在欧洲用作皮肤、粘膜和伤口的防腐剂 .
科学研究应用
盐酸奥替尼啶具有广泛的科学研究应用:
化学: 用作各种化学反应和制剂中的表面活性剂。
生物学: 用于微生物学研究,以研究其抗菌特性。
医学: 广泛用作皮肤、粘膜和伤口的防腐剂。它对多种细菌有效,包括耐甲氧西林金黄色葡萄球菌 (MRSA)。
作用机制
盐酸奥替尼啶通过破坏细菌的细胞膜发挥作用。它的阳离子性质使其能够与细菌细胞壁的带负电成分相互作用,导致细胞裂解和死亡。这种机制对革兰氏阳性菌和革兰氏阴性菌都有效。 该化合物还能抑制生物膜的形成,使其在预防感染方面发挥作用 .
类似化合物:
氯己定: 另一种广泛使用的防腐剂,具有类似的广谱抗菌活性。
聚六亚甲基双胍 (PHMB): 用于伤口护理和消毒剂。
聚维酮碘: 常见的防腐剂,其作用机制不同,涉及碘的释放。
独特性: 盐酸奥替尼啶在快速作用和有效浓度低于氯己定方面具有独特性。 它还更便宜,并且没有显示出抗药性发展,使其在许多应用中成为首选 .
生化分析
Biochemical Properties
Octenidine hydrochloride plays a significant role in biochemical reactions due to its ability to disrupt microbial cell membranes. It interacts with various biomolecules, including enzymes and proteins, by binding to the negatively charged components of the cell membrane. This interaction leads to the disruption of the lipid bilayer, resulting in cell lysis and death . This compound has been shown to be effective against common bacteria such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by disrupting cell signaling pathways and altering gene expression. The compound’s interaction with the cell membrane leads to the loss of membrane integrity, causing leakage of cellular contents and ultimately cell death . Additionally, this compound has been found to inhibit biofilm formation by Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Staphylococcus aureus (VRSA), making it a valuable tool in preventing nosocomial infections .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the lipid components of the cell membrane. This binding disrupts the membrane’s structure, leading to increased permeability and cell lysis . The compound’s cationic nature allows it to interact with the negatively charged phospholipids in the membrane, causing destabilization and disruption of membrane integrity . Additionally, this compound has been shown to impair ergosterol biosynthesis in Candida albicans, further contributing to its antifungal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable over a wide pH range (1.6-12.2) and retains its antimicrobial activity in the presence of organic matter . Studies have shown that this compound can achieve a significant reduction in bacterial load within minutes of application . Long-term studies have demonstrated that the compound does not induce resistance in bacteria, making it a reliable antiseptic for prolonged use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rabbits, high doses (22.5 mg/kg) have been associated with adverse effects such as prostration, weakness, and reduced food consumption . Lower doses have been well-tolerated and effective in reducing bacterial load without significant toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is not associated with specific metabolic pathways or target proteins but acts comprehensively by disrupting cell membranes . Its primary mode of action involves interaction with the lipid components of the membrane, leading to cell lysis . The compound’s stability and lack of specific metabolic targets contribute to its broad-spectrum antimicrobial activity and low potential for resistance development .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. Its cationic nature facilitates binding to negatively charged cellular components, aiding in its accumulation at the site of action . The compound’s distribution is influenced by its interaction with membrane lipids, which enhances its localization to microbial cell membranes .
Subcellular Localization
This compound localizes primarily to the cell membrane, where it exerts its antimicrobial effects . The compound’s cationic nature allows it to target the negatively charged phospholipids in the membrane, leading to membrane disruption and cell lysis . This subcellular localization is critical for its efficacy as an antiseptic, as it ensures direct interaction with the microbial cell membrane .
准备方法
合成路线和反应条件: 盐酸奥替尼啶的合成涉及 1,10-二溴癸烷与 4-辛基吡啶反应形成中间体化合物,然后用盐酸处理生成盐酸奥替尼啶。 反应条件通常包括加热和使用乙醇等溶剂 .
工业生产方法: 工业生产方法专注于优化盐酸奥替尼啶的产量和纯度。一种改进的方法包括降低制备成本并最大程度地减少过程中产生的杂质。 这种方法包括使用特定的催化剂和受控的反应环境以确保高质量的生产 .
化学反应分析
反应类型: 盐酸奥替尼啶会发生各种化学反应,包括:
氧化: 它可以在特定条件下被氧化,但这在其典型应用中并非常见反应。
还原: 盐酸奥替尼啶的还原反应不太常见。
取代: 它可以发生取代反应,特别是在强亲核试剂的存在下。
常用试剂和条件:
氧化: 强氧化剂,如高锰酸钾。
取代: 亲核试剂,如水性条件下的氢氧化钠。
主要产物: 从这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生各种氧化的衍生物,而取代可能会导致不同的取代吡啶化合物 .
相似化合物的比较
Chlorhexidine: Another widely used antiseptic with a similar broad-spectrum antimicrobial activity.
Polyhexamethylene Biguanide (PHMB): Used in wound care and as a disinfectant.
Povidone-Iodine: Commonly used antiseptic with a different mechanism of action involving iodine release.
Uniqueness: Octenidine Hydrochloride is unique in its rapid action and lower effective concentration compared to chlorhexidine. It is also less expensive and has not shown resistance development, making it a preferred choice in many applications .
属性
CAS 编号 |
70775-75-6 |
|---|---|
分子式 |
C36H63ClN4 |
分子量 |
587.4 g/mol |
IUPAC 名称 |
N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine;hydrochloride |
InChI |
InChI=1S/C36H62N4.ClH/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;/h23-26,31-34H,3-22,27-30H2,1-2H3;1H |
InChI 键 |
YTALUUOUWAVHLK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.Cl.Cl |
规范 SMILES |
CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.Cl |
Key on ui other cas no. |
70775-75-6 |
相关CAS编号 |
71251-02-0 (Parent) |
同义词 |
N,N'-(1,10-decanediyldi-1-(4H)-pyridinyl-4-ylidene)bis-(1-octamine) dihydrochloride octeniderm octenidine octenidine hydrochloride Octenidol octenisept Win 41464-2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)







![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)

![methyl (1S,4R)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B138109.png)
